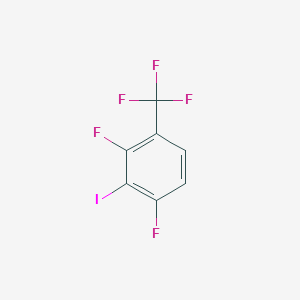

2,4-Difluoro-3-iodobenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-3-iodobenzotrifluoride, also known as 1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 2089257-26-9 . It has a molecular weight of 307.99 . It is a solid at ambient temperature .

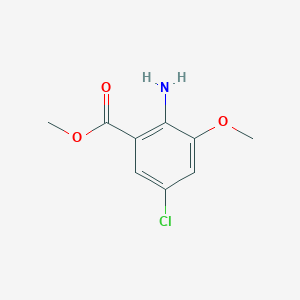

Molecular Structure Analysis

The InChI code for this compound is1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H . The canonical SMILES structure is C1=CC(=C(C(=C1C(F)(F)F)F)I)F . Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 307.99 g/mol . The exact mass and monoisotopic mass are 307.91214 g/mol . It has a complexity of 180 .Scientific Research Applications

Environmental and Analytical Chemistry

- NEXAFS Investigations : Transition metal compounds, including fluorine-containing compounds, have been extensively studied for their unique physical and chemical properties using Near-edge X-ray Absorption Fine Structure (NEXAFS) techniques. This research highlights the importance of these compounds in understanding the electronic and structural properties of materials, which could be relevant for environmental science, catalysis, and materials science applications (Chen, 1998).

Organic Synthesis and Chemical Engineering

- CF Bond Activation : The review on C-F bond activation of aliphatic fluorides discusses methodologies for synthesizing new fluorinated building blocks. This research is pertinent to the synthesis of compounds like 2,4-Difluoro-3-iodobenzotrifluoride, emphasizing the transformation of compounds bearing fluorinated groups (Shen et al., 2015).

Environmental Fate of Fluorinated Compounds

- Microbial Degradation of Polyfluoroalkyl Chemicals : This review examines the biodegradability of polyfluoroalkyl chemicals, which is crucial for assessing the environmental fate and potential regulations of these compounds. Insights into the microbial pathways and degradation products could inform research on the stability and breakdown of specific fluorinated compounds in environmental settings (Liu & Avendaño, 2013).

Advanced Materials and Technologies

- Piezo- and Pyroelectric Responses : The application of piezoelectric and pyroelectric materials in biomedical sensing and energy harvesting showcases the potential of fluoroorganic compounds in developing advanced functional materials. The structuring of piezopolymers could relate to the utilization of specific fluorinated compounds for enhancing device performance (Surmenev et al., 2021).

Safety and Hazards

The safety information for 2,4-Difluoro-3-iodobenzotrifluoride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P280, P261, and P271 . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment .

properties

IUPAC Name |

1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPDVRITVTETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)